molecular formula C23H20N2O2S B11052014 4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol

4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol

Cat. No.: B11052014
M. Wt: 388.5 g/mol
InChI Key: PAGACXSBRKMNKF-UHFFFAOYSA-N
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Description

4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol is an organic compound belonging to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of two methoxyphenyl groups, a phenyl group, and a thiol group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol can be achieved through a multi-step process. One common method involves the condensation of 4,4’-dimethoxybenzil with an aromatic aldehyde and ammonium acetate under microwave irradiation. This method is advantageous due to its simplicity, shorter reaction time, and higher yields .

Industrial Production Methods

Industrial production of this compound typically involves the use of solvent-free conditions and microwave-assisted synthesis. These methods are preferred due to their efficiency, reduced reaction times, and environmentally friendly nature. The use of ionic liquids as solvents has also been explored to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of thioredoxin reductase, an enzyme involved in cellular redox regulation . This inhibition disrupts the redox balance within cells, leading to cell death, particularly in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The methoxyphenyl groups also contribute to its unique properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H20N2O2S

Molecular Weight

388.5 g/mol

IUPAC Name

4,5-bis(4-methoxyphenyl)-3-phenyl-1H-imidazole-2-thione

InChI

InChI=1S/C23H20N2O2S/c1-26-19-12-8-16(9-13-19)21-22(17-10-14-20(27-2)15-11-17)25(23(28)24-21)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,24,28)

InChI Key

PAGACXSBRKMNKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(C(=S)N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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